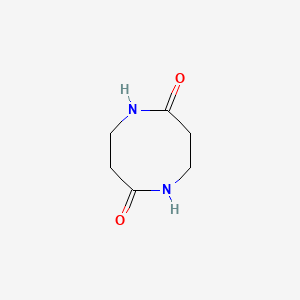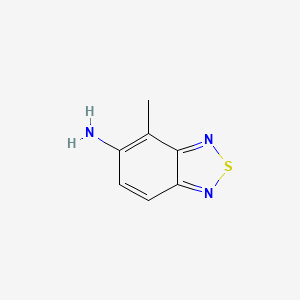![molecular formula C9H9N3O3S B8794943 2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL CAS No. 78291-25-5](/img/structure/B8794943.png)
2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic heterocycles that have significant biological activity and are used in various fields such as medicinal chemistry, pharmacology, and industrial applications .
Vorbereitungsmethoden
The synthesis of 2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL typically involves the reaction of 2-aminobenzothiazole with nitrobenzene derivatives. One common method includes the nitration of 2-aminobenzothiazole followed by the reaction with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other benzothiazole derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs for treating infections and inflammatory diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antiviral effects. The compound may also inhibit specific enzymes or pathways involved in inflammation and infection .
Vergleich Mit ähnlichen Verbindungen
2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Lacks the nitro group and has different biological activities.
5-Nitrobenzothiazole: Similar structure but lacks the ethanolamine moiety.
2-((5-Nitrobenzothiazol-2-yl)amino)acetic acid: Similar structure but with an acetic acid moiety instead of ethanolamine. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78291-25-5 |
|---|---|
Molekularformel |
C9H9N3O3S |
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
2-[(5-nitro-1,3-benzothiazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C9H9N3O3S/c13-4-3-10-9-11-7-5-6(12(14)15)1-2-8(7)16-9/h1-2,5,13H,3-4H2,(H,10,11) |
InChI-Schlüssel |
ZIOCRCDLXZNNCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)NCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![8-Ethyl-2-{4-[(2-fluorophenyl)carbamothioyl]piperazin-1-yl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8794974.png)
